

Application Note: Detection of Target Protein Using ABC44 Antibody via Western Blot

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Compound of Interest

Compound Name: ABC44

Cat. No.: B605088

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the detection of a target protein using the **ABC44** antibody in a Western blot assay. The following guidelines include sample preparation, electrophoresis, protein transfer, immunodetection, and data analysis to ensure reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative experiment using the **ABC44** antibody. The data demonstrates the antibody's specificity and sensitivity in detecting the target protein in various cell lysates.

Cell Lysate	Target Protein Expression (Relative to Control)	Band Intensity (Arbitrary Units)	Signal-to-Noise Ratio
Control (Untreated)	1.0	50,000	15
Treatment A	2.5	125,000	35
Treatment B	0.5	25,000	8
Knockout (Negative Control)	Not Detected	1,000	1

Experimental Protocol: Western Blotting with ABC44 Antibody

I. Sample Preparation

- Cell Lysis:
 - Harvest cells and wash twice with ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA protein assay.
- Sample Preparation for Electrophoresis:
 - Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
 - Boil the samples at 95-100°C for 5 minutes.

II. SDS-PAGE

- Gel Electrophoresis:
 - Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
 - Include a pre-stained protein ladder to monitor migration.
 - Run the gel in 1X Tris-Glycine-SDS running buffer at 100V until the dye front reaches the bottom of the gel.

III. Protein Transfer

- Membrane Transfer:
 - Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
 - Assemble the transfer stack (sponge > filter paper > gel > membrane > filter paper > sponge).
 - Transfer the proteins from the gel to the PVDF membrane at 100V for 90 minutes at 4°C.
 - Confirm successful transfer by observing the pre-stained ladder on the membrane.

IV. Immunodetection

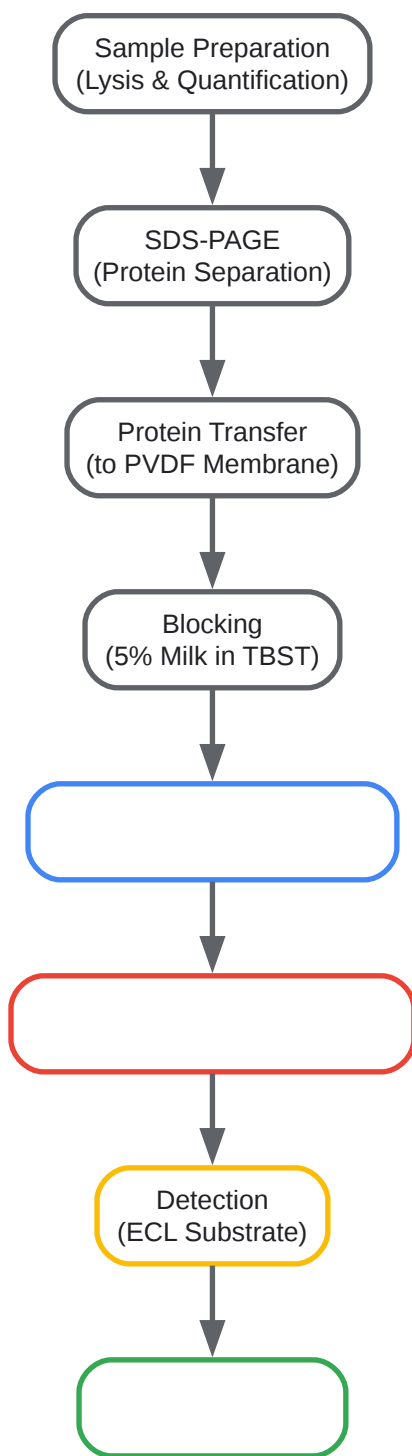
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the **ABC44** primary antibody in the blocking buffer (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000).
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Imaging

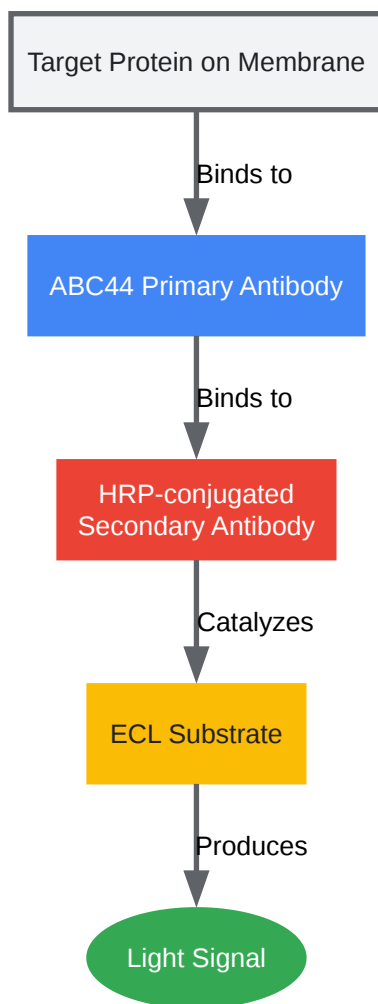
- Chemiluminescent Detection:
 - Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
 - Incubate the membrane with the ECL substrate for 1-5 minutes.
 - Capture the chemiluminescent signal using a digital imaging system.
- Data Analysis:
 - Quantify the band intensities using image analysis software.
 - Normalize the target protein signal to a loading control (e.g., GAPDH or β -actin).

Visualizations



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Caption: Workflow for Western Blotting using the **ABC44** Protocol.



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